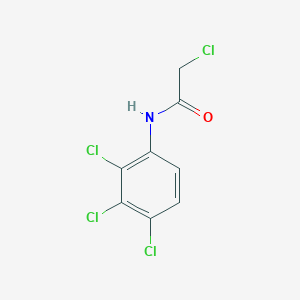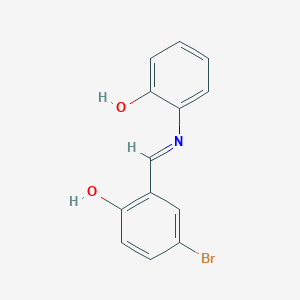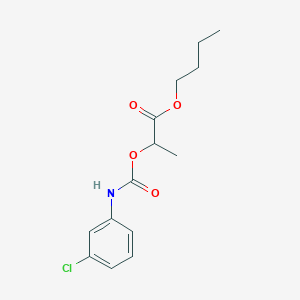
O-(N-(O-Anisyl)carbamoyl)cyclohexanone oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(N-(O-Anisil)carbamoil)ciclohexanona oxima es un compuesto químico con la fórmula molecular C14H18N2O3 y un peso molecular de 262.311 g/mol . Este compuesto es conocido por su estructura única, que incluye un grupo oxima, un grupo carbamoil y un grupo anisil unidos a una estructura de ciclohexanona. Se utiliza en diversas aplicaciones de investigación científica debido a sus interesantes propiedades químicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
. Las condiciones de reacción a menudo requieren el uso de catalizadores y ajustes específicos de temperatura y presión para garantizar que se obtenga el producto deseado con alto rendimiento y pureza.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar técnicas más avanzadas, como los métodos electroquímicos. Por ejemplo, se ha informado que la reducción electroquímica de nitrato en un catalizador de aleación de Zn-Cu es un método sostenible para la síntesis de ciclohexanona oxima . Este método ofrece una alternativa ecológica a los procesos químicos tradicionales, que a menudo requieren condiciones de reacción severas.
Análisis De Reacciones Químicas
Tipos de reacciones
O-(N-(O-Anisil)carbamoil)ciclohexanona oxima puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo oxima se puede oxidar para formar nitrilos u otros derivados oxidados.
Reducción: El compuesto se puede reducir para formar aminas u otros productos reducidos.
Sustitución: Los grupos anisil o carbamoil se pueden sustituir por otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones de reacción, como la temperatura, la presión y la elección del solvente, desempeñan un papel crucial en la determinación del resultado de estas reacciones.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación del grupo oxima puede conducir a la formación de nitrilos, mientras que la reducción puede producir aminas.
Aplicaciones Científicas De Investigación
O-(N-(O-Anisil)carbamoil)ciclohexanona oxima tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Utilizado como precursor en la síntesis de diversos compuestos orgánicos.
Biología: Estudiado por sus posibles actividades biológicas e interacciones con biomoléculas.
Medicina: Investigado por sus posibles propiedades terapéuticas y como compuesto principal en el desarrollo de fármacos.
Industria: Utilizado en la producción de polímeros y otros materiales industriales.
Mecanismo De Acción
El mecanismo de acción de O-(N-(O-Anisil)carbamoil)ciclohexanona oxima involucra su interacción con dianas moleculares y vías específicas. Por ejemplo, el grupo oxima puede sufrir una transposición de Beckmann para formar amidas, que son intermediarios importantes en varios procesos químicos . Los grupos anisil y carbamoil también pueden desempeñar un papel en la modulación de la reactividad del compuesto y las interacciones con otras moléculas.
Comparación Con Compuestos Similares
Compuestos similares
Algunos compuestos similares incluyen:
- O-(N-(M-Anisil)carbamoil)ciclohexanona oxima
- O-(N-(P-Anisil)carbamoil)ciclohexanona oxima
- O-(N-(2,3-Xilil)carbamoil)ciclohexanona oxima
Singularidad
O-(N-(O-Anisil)carbamoil)ciclohexanona oxima es única debido al posicionamiento específico del grupo anisil, que puede influir en sus propiedades químicas y reactividad. Esta singularidad la convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Número CAS |
107840-18-6 |
|---|---|
Fórmula molecular |
C14H18N2O3 |
Peso molecular |
262.30 g/mol |
Nombre IUPAC |
(cyclohexylideneamino) N-(2-methoxyphenyl)carbamate |
InChI |
InChI=1S/C14H18N2O3/c1-18-13-10-6-5-9-12(13)15-14(17)19-16-11-7-3-2-4-8-11/h5-6,9-10H,2-4,7-8H2,1H3,(H,15,17) |
Clave InChI |
DGEMIYAJOWGVOV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1NC(=O)ON=C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



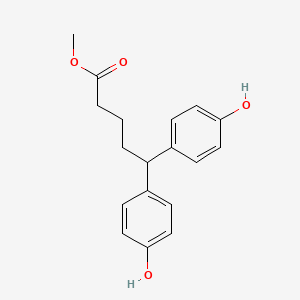
![(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11960619.png)
![ethyl 4-({(E)-[4-((E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl)phenyl]methylidene}amino)benzoate](/img/structure/B11960622.png)
![pentyl 2-[(2-chlorobenzoyl)amino]-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11960635.png)
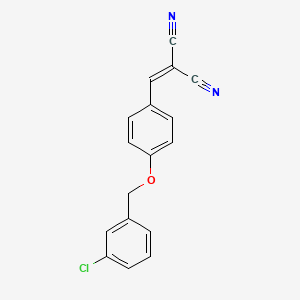
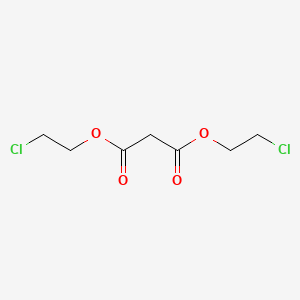


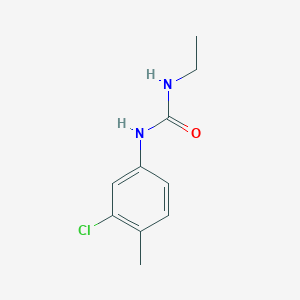
![2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11960664.png)
